N-{[4-Benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-2-methyl-3-nitrobenzamide
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Overview
Description
“N-{[4-Benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-2-methyl-3-nitrobenzamide” is a complex organic compound that features multiple functional groups, including a triazole ring, a pyrazole ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{[4-Benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-2-methyl-3-nitrobenzamide” typically involves multi-step organic reactions The process may start with the preparation of the triazole and pyrazole intermediates, followed by their coupling through sulfanyl and oxoethyl linkages
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-{[4-Benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-2-methyl-3-nitrobenzamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the sulfanyl or pyrazole moieties.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or methyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the sulfanyl group could produce a sulfoxide or sulfone.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart desirable properties to industrial products.
Mechanism of Action
The mechanism of action of “N-{[4-Benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-2-methyl-3-nitrobenzamide” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and pyrazole derivatives, such as:
- 1,2,4-Triazole-3-thiol derivatives
- 4,5-Dihydro-1H-pyrazole-1-carboxamides
- Nitrobenzamide analogs
Uniqueness
What sets “N-{[4-Benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-2-methyl-3-nitrobenzamide” apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C34H31N7O4S2 |
---|---|
Molecular Weight |
665.8 g/mol |
IUPAC Name |
N-[[4-benzyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C34H31N7O4S2/c1-22-13-15-25(16-14-22)29-18-27(30-12-7-17-46-30)38-40(29)32(42)21-47-34-37-36-31(39(34)20-24-8-4-3-5-9-24)19-35-33(43)26-10-6-11-28(23(26)2)41(44)45/h3-17,29H,18-21H2,1-2H3,(H,35,43) |
InChI Key |
YOGWYRJPPGCQBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)C5=C(C(=CC=C5)[N+](=O)[O-])C)C6=CC=CS6 |
Origin of Product |
United States |
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